molecular formula C6H3BrClN3 B1373012 8-Bromo-6-chloroimidazo[1,2-b]pyridazine CAS No. 933190-51-3

8-Bromo-6-chloroimidazo[1,2-b]pyridazine

Cat. No.: B1373012
CAS No.: 933190-51-3
M. Wt: 232.46 g/mol
InChI Key: LZEJQXOCRMRVNP-UHFFFAOYSA-N
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Description

8-Bromo-6-chloroimidazo[1,2-b]pyridazine is a chemical compound with the molecular formula C6H3BrClN3 . It is also known by its IUPAC name, this compound .


Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazines, including this compound, has been the subject of several studies . One method involves the treatment of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with a variety of primary or secondary alkylamines, using CsF and BnNEt3Cl in DMSO at 100°C .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridazine ring fused with an imidazole ring . The compound has a molecular weight of 232.46 g/mol .


Chemical Reactions Analysis

The compound can undergo reactions with various alkylamines to produce corresponding C-6 aminated products .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 232.47 g/mol . The compound has a topological polar surface area of 30.2 Ų .

Scientific Research Applications

Arylation Techniques and Synthesis

  • Microwave-Assisted Arylation : The compound 6-chloroimidazo[1,2-b]pyridazine, closely related to 8-Bromo-6-chloroimidazo[1,2-b]pyridazine, has been utilized in a microwave-assisted arylation process. This technique allows for efficient synthesis of various (hetero)arylimidazo[1,2-b]pyridazines, demonstrating the compound's utility in creating diverse molecular structures under microwave conditions (Akkaoui et al., 2010).

  • Synthesis of VEGFR-2 Kinase Inhibitors : The synthesis process of 6-chloroimidazo[1,2-b]pyridazine has been pivotal in creating vascular endothelial growth factor receptor (VEGFR) 2 kinase inhibitors. This highlights its role in producing compounds with potential therapeutic applications (Ishimoto et al., 2013).

Photoelectron Spectroscopy and Molecular Analysis

  • Electronic Structure Insights : The photoelectron spectroscopy of compounds including 6-chloroimidazo[1,2-b]pyridazine has provided valuable insights into their electronic structures. This research is crucial for understanding the molecular interactions and properties of such compounds (Kovač et al., 1980).

Chemical Reactions and Derivative Synthesis

  • Synthesis of 3-Acylaminomethyl Derivatives : Research involving the preparation of 3-acylaminomethyl derivatives of 6-chloroimidazo[1,2-b]pyridazine has explored their interactions with central and mitochondrial benzodiazepine receptors. This illustrates the compound's potential in pharmacological research and its relevance in the study of receptor binding (Barlin et al., 1997).

Material Synthesis and Antibacterial Activities

  • Antibacterial Activity of Derivatives : Research has been conducted on the synthesis of new sulfonamide and amide derivatives of piperazine incorporating the imidazo[1,2-b]pyridazine moiety. These compounds have been evaluated for their antibacterial properties, suggesting their potential utility in developing new antibacterial agents (Bhatt et al., 2016).

  • Synthesis of Iodine Labelled Compounds for SPECT : The synthesis of iodine-labelled imidazo[1,2-b]pyridazines for potential use in studying peripheral benzodiazepine receptors using Single Photon Emission Computed Tomography (SPECT) exemplifies the compound's utility in diagnostic imaging and receptor study (Katsifis et al., 2004).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

8-Bromo-6-chloroimidazo[1,2-b]pyridazine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can influence the activity of the kinases, thereby affecting various signaling pathways within the cell . Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling events .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression patterns . These changes can result in altered cellular metabolism, affecting processes such as cell growth, differentiation, and apoptosis . Furthermore, this compound can impact the cell cycle, potentially leading to cell cycle arrest or progression depending on the context .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can result in the inhibition or activation of enzyme activity, leading to changes in cellular processes . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, thereby affecting cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or air . The degradation products can have different biological activities, potentially leading to changes in the observed effects on cellular function . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound can modulate specific signaling pathways without causing significant toxicity . At higher doses, it can induce toxic effects, such as liver damage or neurotoxicity . Threshold effects have been observed, where a certain dosage is required to elicit a biological response . These findings highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of different metabolites . These metabolites can have distinct biological activities, contributing to the overall effects of the compound . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways . This can result in changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity .

Properties

IUPAC Name

8-bromo-6-chloroimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-3-5(8)10-11-2-1-9-6(4)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEJQXOCRMRVNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C(=CC(=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676356
Record name 8-Bromo-6-chloroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933190-51-3
Record name 8-Bromo-6-chloroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-bromo-6-chloropyridazin-3-amine (5.0 g, 24 mmol) and 2-chloroacetaldehyde (12 g, 75 mmol) in ethanol (100 mL) was heated at reflux for 15 h. The reaction mixture was concentrated and washed with acetone (75 mL) to give 104a as a yellow solid (6.0 g, 71%). MS: [M+H]+ 234.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
71%

Synthesis routes and methods II

Procedure details

A solution of 4-bromo-6-chloropyridazin-3-amine (15.7 g, 75.3 mmol), 2-chloro-1,1-diethoxyethane (13.9 g, 90.3 mmol) and PTSA (17.2 g, 90.3 mmol) in isopropanol (150 mL) was heated to 80° C. for 20 h. After cooling to room temperature, the solution was concentrated in vacuo. The resulting mixture was treated with a saturated NaHCO3 solution (300 mL), extracted with dichloromethane (200 mL×3), dried over Na2SO4, filtered and concentrated. The residue was purified by chromatography (silica gel, 200-300 mesh, petroleum ether:ethyl acetate=3:1) to give 8-bromo-6-chloroimidazo[1,2-b]pyridazine (17.2 g, 98%) as an orange solid. LC-MS: [M+H]+, 231.9, 233.9, tR=1.46 min.
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Name
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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